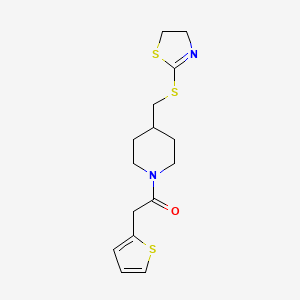

1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound featuring a thiazole ring and a thiophene moiety

Properties

IUPAC Name |

1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2OS3/c18-14(10-13-2-1-8-19-13)17-6-3-12(4-7-17)11-21-15-16-5-9-20-15/h1-2,8,12H,3-7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHPQPRIXQIYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=NCCS2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole ring One common approach is the reaction of 4,5-dihydrothiazole-2-thiol with piperidine to form the thioether linkage

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Introduction of different functional groups at the thiazole or thiophene rings.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity has been explored, particularly in the context of enzyme inhibition and receptor binding.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Thiazole derivatives

Thiophene derivatives

Thiazolo[4,5-b]pyridines

Thiazolo[5',4':5,6]pyrano[2,3-d]pyrimidines

Biological Activity

1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and a thiophene moiety, both of which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 350.5 g/mol. The structure includes a piperidine ring, which often enhances biological activity by facilitating interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2OS3 |

| Molecular Weight | 350.5 g/mol |

| CAS Number | 1421445-16-0 |

The precise mechanisms through which 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, modulating various signaling pathways. Research indicates that thiazole and piperidine derivatives often exhibit pharmacological activities such as:

- Antimicrobial Activity : Compounds containing thiazole rings have been associated with antimicrobial properties, potentially inhibiting the growth of various pathogens.

Antimicrobial Evaluation

Recent studies have evaluated the antimicrobial efficacy of related compounds, including derivatives of thiazole and thiophene. For instance, compounds similar to 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone demonstrated significant activity against multi-drug resistant (MDR) pathogens.

In vitro evaluations typically assess:

- Minimum Inhibitory Concentration (MIC) : The lowest concentration of the compound that inhibits visible growth.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Escherichia coli | 0.30 - 0.35 |

| Pseudomonas aeruginosa | 0.40 - 0.50 |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

A study published in the ACS Omega journal highlighted the synthesis and biological evaluation of thiazole derivatives, including those similar to our compound of interest. The findings showed that certain derivatives exhibited potent activity against MDR pathogens and suggested mechanisms involving DNA gyrase inhibition and disruption of biofilm formation in bacterial cultures .

Q & A

Q. What are the established synthetic routes for preparing 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone?

- Methodological Answer : The compound is synthesized via alkylation and condensation reactions. A typical route involves:

Alkylation of piperidine derivatives : Reacting a piperidine precursor (e.g., 4-bromopiperidine) with a thiol-containing dihydrothiazole derivative under basic conditions. describes alkylation using bromoethanone derivatives, yielding intermediates with >90% efficiency under reflux in ethanol .

Coupling with thiophene-acetyl groups : The alkylated intermediate is reacted with 2-(thiophen-2-yl)ethanone via nucleophilic substitution or condensation. highlights similar procedures using glacial acetic acid and hydrazine hydrate under reflux to form thiophene-containing ketones .

- Key Characterization : Confirm structure via H NMR (e.g., δ 7.06–8.01 ppm for aromatic protons), mass spectrometry (e.g., M+1 peak at m/z 282), and elemental analysis (C, H, N, S percentages) .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- Methodological Answer :

- H NMR : Identifies aromatic protons (thiophene and piperidine environments) and methylene/methyl groups. For example, δ 4.75 ppm (CH) and δ 3.86 ppm (OCH) in related compounds .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 282 in ) and fragmentation patterns .

- Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N, S values (e.g., 22.79% S calculated vs. 22.89% found) .

- IR Spectroscopy : Detects functional groups like C=O (1700–1650 cm) and C-S (700–600 cm) .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve yield and reduce side products?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, as seen in for similar thiazole syntheses .

- Catalyst Optimization : Introduce triethylamine () or KCO to neutralize HBr, preventing acid-catalyzed side reactions .

- Temperature Control : Maintain reflux (70–80°C) for 4–6 hours to balance reactivity and decomposition ( reports 91% yield under these conditions) .

- Stoichiometry : Use a 1.2:1 molar ratio of alkylating agent to piperidine derivative to drive the reaction to completion .

Q. What strategies resolve contradictions between computational predictions (e.g., logP, dipole moments) and experimental spectroscopic data?

- Methodological Answer :

- Cross-Validation : Compare H NMR shifts with DFT-calculated chemical shifts. Adjust computational models (e.g., solvent effects in Gaussian simulations) to account for DMSO-d interactions .

- Purity Assessment : Use HPLC () or TLC to rule out impurities causing spectral anomalies. For example, elemental analysis in confirmed >98% purity .

- Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., piperidine ring puckering) that may not be captured in static computational models .

Q. How can molecular docking studies predict the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with thiol or metal-binding sites (e.g., cysteine proteases) due to the compound’s thioether and thiazole motifs .

- Software Workflow :

Ligand Preparation : Optimize 3D structure using Avogadro or Chem3D.

Docking : Use AutoDock Vina with a grid box centered on the active site (e.g., SARS-CoV-2 M, PDB: 6LU7).

Validation : Compare binding scores with known inhibitors (e.g., reported promising docking scores for thiadiazole derivatives) .

- Experimental Follow-Up : Validate predictions via enzyme inhibition assays (e.g., IC measurements) .

Notes for Experimental Design

- Limitations : Small-scale syntheses (e.g., 10 mmol in ) may not translate to industrial scalability. Address this by testing reproducibility at 50–100 mmol scales .

- Contradictions : If NMR signals for thiophene protons split unexpectedly, consider steric hindrance from the piperidine ring or crystal packing effects (’s crystallographic data can guide structural analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.